1-ethyl-1H-indole-3-carboxylic acid
Overview
Description
1-Ethyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
1-Ethyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-ethyl-1h-indole-3-carboxylic acid, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activity . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The affected pathways and their downstream effects would depend on the specific biological activity.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can significantly impact their bioavailability and therapeutic potential .
Result of Action
Indole derivatives are known to have various biologically vital properties . The specific molecular and cellular effects would depend on the particular biological activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dietary intake can widely influence gut microbiota and the related indole metabolism . .
Future Directions
Indole derivatives, including 1-ethyl-1H-indole-3-carboxylic acid, have attracted increasing attention in recent years due to their biological activity and their role in the treatment of various disorders . Future research may focus on the development of new methods of synthesis and the exploration of their potential applications in medicine .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been shown to interact with various biomolecules, leading to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
The synthesis of 1-ethyl-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazine derivatives and ketones under acidic conditions . Another approach is the oxidation of 1-ethyl-1H-indole-3-aldehyde using alkaline potassium permanganate . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Condensation: The compound can participate in condensation reactions, forming more complex heterocyclic structures.
Comparison with Similar Compounds
1-Ethyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:
1-Methyl-1H-indole-3-carboxylic acid: Similar in structure but with a methyl group instead of an ethyl group.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
Ethyl indole-3-carboxylate: An ester derivative used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
1-ethylindole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-12-7-9(11(13)14)8-5-3-4-6-10(8)12/h3-7H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVUTEBEOYXQDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395187 | |
Record name | 1-ethyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132797-91-2 | |
Record name | 1-ethyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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